molecular formula C6H6BIO2 B1212881 4-Iodophenylboronic acid CAS No. 5122-99-6

4-Iodophenylboronic acid

Cat. No.: B1212881
CAS No.: 5122-99-6
M. Wt: 247.83 g/mol
InChI Key: PELJYVULHLKXFF-UHFFFAOYSA-N
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Description

4-Iodophenylboronic acid: is an organoboron compound with the molecular formula C6H6BIO2 . It is a derivative of phenylboronic acid, where an iodine atom is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. One of the key interactions of this compound is with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Additionally, this compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and diagnostic tools for detecting sugars and other biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of perovskite solar cells, this compound has been used to modify the interface between NiOx and perovskite layers, leading to improved hole transport capacity and enhanced power conversion efficiency . This modification can indirectly influence cellular processes by altering the electronic properties of the materials involved.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with hydroxyl groups and its interaction with palladium catalysts. In Suzuki-Miyaura cross-coupling reactions, this compound acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process . This reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the desired product.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound maintains its activity in various reactions, although its efficiency may decrease with prolonged storage.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity to the respiratory system . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while higher doses lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a boronic acid reagent. It interacts with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts . The compound can also affect metabolic flux and metabolite levels by influencing the activity of these enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound’s ability to form reversible covalent bonds with diols also plays a role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, in the context of perovskite solar cells, the compound’s localization at the NiOx/perovskite interface is crucial for its role in enhancing hole transport capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-iodophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Iodophenylboronic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other phenylboronic acids. For example, the iodine atom can participate in specific substitution reactions that other halogens might not facilitate. Additionally, the steric and electronic effects of the iodine atom can influence the compound’s behavior in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJYVULHLKXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199231
Record name 4-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-99-6
Record name 4-Iodophenylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylboronic acid
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